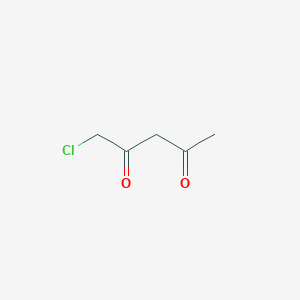

Chloroacetylacetone

Beschreibung

Contextualization within the Landscape of Halogenated Beta-Diketones

Beta-diketones are organic compounds characterized by two carbonyl groups separated by a single carbon atom. icm.edu.pl A crucial feature of β-diketones is their existence in a keto-enol tautomeric equilibrium. icm.edu.pl The enol form is particularly stable due to the formation of a six-membered ring through intramolecular hydrogen bonding, a structural feature that allows these compounds to form stable complexes with a wide range of metal ions. icm.edu.plthecreativechemist.org

Halogenated β-diketones, such as chloroacetylacetone, are a subclass that has attracted considerable interest. nih.gov The incorporation of halogen atoms into the β-diketone structure can significantly alter the compound's chemical properties, including its acidity, stability, and reactivity. nih.gov These modifications open up new synthetic possibilities and have led to applications in various domains, including the development of novel ligands and precursors for complex molecular architectures. icm.edu.plnih.gov

Historical Perspective on the Early Academic Investigations of this compound

Early academic work involving related α-haloketones, such as chloroacetone (B47974), focused on their utility in synthesizing heterocyclic compounds. For instance, the reaction of chloroacetone with cyanoacetylhydrazine was investigated to produce triazine and oxadiazine derivatives. researchgate.net The fundamental reactivity of the chloroacetyl group has been a subject of study for many years, with established methods for preparing related compounds like chloroacetamide from ethyl chloroacetate (B1199739) dating back to early organic synthesis procedures. orgsyn.org These foundational studies on the reactivity of chlorinated carbonyl compounds paved the way for more specific investigations into bifunctional reagents like this compound, exploring how the presence of the second carbonyl group influences its reaction pathways.

Significance of this compound as a Synthetic Intermediate and Precursor

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The presence of two carbonyl groups and a reactive carbon-chlorine bond allows for a multitude of chemical transformations. It is a key building block in the synthesis of various heterocyclic compounds. A notable example is its reaction with thioureas to form substituted aminothiazoles. jocpr.com Kinetic studies have shown that this reaction is second-order, being first-order with respect to both this compound and the thiourea (B124793). jocpr.com The electron-withdrawing nature of the adjacent acetyl group enhances the reactivity of the chlorinated carbon, facilitating nucleophilic substitution.

Furthermore, this compound is employed in the synthesis of novel redox-active ligands. For example, it reacts with tetrathiafulvalene (B1198394) (TTF) thiolates to produce TTF moieties functionalized with an acetylacetone (B45752) group (TTFSacacH). These resulting ligands can then be used to form metal complexes with unique electronic properties. The ability to introduce the acetylacetonate (B107027) chelating unit onto other molecular scaffolds via the reactive chlorine atom is a key aspect of its utility.

Overview of the Scope and Objectives of Advanced Research on this compound

Contemporary research on this compound continues to explore its synthetic potential and physical properties. One area of focus is the detailed study of its tautomeric properties. Investigations using gas electron diffraction (GED) and quantum chemical calculations have been conducted to understand the equilibrium between its keto and enol forms in the gas phase.

Advanced research also aims to expand its application in materials science and catalysis. By serving as a precursor to specialized acetylacetonate (acac) ligands, it contributes to the development of metal complexes with tailored properties. wikipedia.org Metal acetylacetonate complexes are widely used as catalysts in organic synthesis, such as in olefin oxidation and polymerization reactions, and as precursors for materials like zinc oxide films. icm.edu.plwikipedia.org The functionalization of these ligands, enabled by precursors like this compound, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is a primary objective in the design of new catalysts and functional materials.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1694-29-7 |

| Molecular Formula | C5H7ClO2 |

| Molecular Weight | 134.56 g/mol |

| Boiling Point | 49-52 °C at 18 mmHg |

| Density | 1.1921 g/mL at 20 °C |

| Refractive Index | n20/D 1.483 |

| Synonyms | 3-Chloro-2,4-pentanedione, 3-Chloroacetylacetone |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

7660-21-1 |

|---|---|

Molekularformel |

C5H7ClO2 |

Molekulargewicht |

134.56 g/mol |

IUPAC-Name |

1-chloropentane-2,4-dione |

InChI |

InChI=1S/C5H7ClO2/c1-4(7)2-5(8)3-6/h2-3H2,1H3 |

InChI-Schlüssel |

ASYBEJAJVKOXLG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC(=O)CCl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Optimization for Chloroacetylacetone

Classical Synthetic Pathways to Chloroacetylacetone

Traditional methods for synthesizing this compound have primarily relied on the direct halogenation of the readily available precursor, acetylacetone (B45752).

Halogenation of Acetylacetone and Mechanistic Considerations

The most direct and widely used method for preparing this compound is the electrophilic chlorination of acetylacetone (2,4-pentanedione). The reaction's success hinges on the unique chemical properties of the β-dicarbonyl moiety. Acetylacetone exists as a tautomeric equilibrium between its keto and enol forms. The enol form possesses a nucleophilic C=C double bond, making the central carbon atom (C3) susceptible to attack by electrophiles.

The reaction can be performed under acidic or basic conditions, but for selective monochlorination, acidic conditions are generally preferred. wikipedia.orglibretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. This enol formation is the rate-determining step of the reaction. libretexts.orgmissouri.edulibretexts.org The subsequent reaction of the electron-rich enol with a chlorinating agent (e.g., Cl₂) is rapid. libretexts.orgyoutube.com

Protonation and Tautomerization: The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst. This is followed by the removal of the acidic α-hydrogen by a weak base (like water or the conjugate base of the acid catalyst) to form the enol intermediate. libretexts.orgyoutube.com

Electrophilic Attack: The π-electrons of the enol's carbon-carbon double bond act as a nucleophile, attacking the electrophilic chlorine source (e.g., Cl₂, SO₂Cl₂, or N-chlorosuccinimide). wikipedia.org

Deprotonation: The resulting oxonium ion is then deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the final product, 3-chloroacetylacetone. libretexts.org

A key advantage of the acid-catalyzed pathway is that it largely prevents over-halogenation. The introduction of the first electron-withdrawing chlorine atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and the formation of a second enol intermediate less favorable. wikipedia.orglibretexts.org

Common chlorinating agents used in this classical approach include sulfuryl chloride (SO₂Cl₂) in an inert solvent or chlorine gas (Cl₂) bubbled through a solution of acetylacetone.

Alternative Condensation and Rearrangement Routes

While direct chlorination of acetylacetone is the predominant classical method, alternative synthetic strategies involving carbon-carbon bond formation are theoretically conceivable, though less commonly reported in the literature for this specific compound. One such hypothetical pathway could be based on the Claisen condensation, a fundamental reaction in the synthesis of β-dicarbonyl compounds.

A potential condensation route could involve the reaction of a ketone enolate, such as the enolate of acetone, with a chlorinated acylating agent like chloroacetyl chloride or a chloroacetate (B1199739) ester. The initial condensation product would then be subjected to appropriate workup conditions to yield the target molecule. However, controlling self-condensation and ensuring the desired cross-condensation occurs selectively presents significant practical challenges, making this route less efficient than direct halogenation. Rearrangement reactions leading to this compound are not commonly documented synthetic pathways.

Modern and Green Chemistry Approaches in this compound Synthesis

Contemporary research focuses on developing more selective, efficient, and environmentally friendly methods for synthesizing this compound. These approaches prioritize the use of catalysts, greener reagents, and advanced process technologies.

Catalytic Strategies for Selective Halogenation

To improve upon classical methods, various catalytic systems have been developed for the selective α-halogenation of 1,3-dicarbonyl compounds. These strategies offer milder reaction conditions and enhanced control over the reaction.

Hypervalent Iodine-Promoted Chlorination: A mild and efficient method for the selective α-monochlorination of 1,3-dicarbonyls utilizes trimethylchlorosilane (TMSCl) as the chlorine source, promoted by phenyliodonium (B1259483) diacetate [PhI(OAc)₂] as an oxidant. This reaction proceeds at room temperature and avoids the use of harsh acids or bases, providing high yields of the monochlorinated product. organic-chemistry.org

Organocatalysis: Chiral organocatalysts, such as 2-aminobenzimidazole (B67599) derivatives, have been shown to effectively catalyze the α-chlorination of 1,3-dicarbonyl compounds. mdpi.comcore.ac.ukresearchgate.net These catalysts activate the dicarbonyl compound through hydrogen bonding, facilitating its reaction with an electrophilic chlorine source like N-chlorosuccinimide (NCS). mdpi.comcore.ac.uk While often used for asymmetric synthesis, the underlying principle of catalytic activation is broadly applicable for achieving efficient chlorination under mild conditions. nih.govorganic-chemistry.orgorganic-chemistry.org

| Catalytic System | Chlorine Source | Key Advantages | Reference |

|---|---|---|---|

| Phenyliodonium Diacetate | Trimethylchlorosilane (TMSCl) | Mild, room temperature conditions; avoids strong acids/bases; high selectivity for monochlorination. | organic-chemistry.org |

| 2-Aminobenzimidazole Derivatives | N-Chlorosuccinimide (NCS) | Mild conditions; metal-free catalysis; high conversion rates. | mdpi.comcore.ac.uk |

| Trichloroisocyanuric Acid (TCCA) | Self (TCCA is the reagent) | Inexpensive, safe, and stable reagent; byproduct can be recycled. | researchgate.net |

Solvent-Free and Environmentally Benign Synthetic Protocols

Adhering to the principles of green chemistry, efforts have been made to reduce or eliminate the use of hazardous solvents and reagents.

Greener Chlorinating Agents: Traditional chlorinating agents like chlorine gas and sulfuryl chloride are highly toxic and corrosive. Modern protocols favor the use of solid, stable, and safer N-halo-succinimides like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA). researchgate.netorganic-chemistry.orgwikipedia.org TCCA is particularly attractive as it is inexpensive and its byproduct, cyanuric acid, can be recovered and reconverted to TCCA, minimizing waste. researchgate.net

Aqueous and Solvent-Free Conditions: The use of water as a solvent is a cornerstone of green chemistry. A method for the dichlorination of 1,3-dicarbonyls using Oxone and aluminum trichloride (B1173362) in an aqueous medium has been developed. organic-chemistry.org While this specific protocol yields the dichlorinated product, it demonstrates the feasibility of using water for halogenation reactions of these substrates. Furthermore, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, represent a promising frontier. Solvent-free chlorination of other organic compounds using TCCA has been successfully demonstrated, suggesting a potential application for the synthesis of this compound. rsc.org

Flow Chemistry Applications in Continuous this compound Production

Flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch processing for the synthesis of chemical compounds. nih.gov These advantages include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility and scalability. mdpi.com

While a specific flow synthesis for this compound is not widely documented, a conceptual process can be designed based on established principles. Such a system would involve:

Reagent Streams: Two separate streams, one containing acetylacetone in a suitable solvent and the other containing a chlorinating agent (e.g., NCS or TCCA in solution), would be continuously pumped.

Mixing and Reaction: The streams would converge in a T-mixer before entering a temperature-controlled reactor coil or a packed-bed reactor. The precise control over residence time and temperature in the reactor allows for the optimization of the reaction to maximize the yield of the monochlorinated product and minimize byproducts.

In-line Quenching and Purification: The product stream exiting the reactor could be continuously quenched and potentially purified using in-line extraction or chromatography techniques, enabling a fully automated, end-to-end production process.

This continuous-flow approach would be particularly beneficial for managing the exothermicity of the chlorination reaction and ensuring consistent product quality, making it an attractive strategy for industrial-scale production.

Chemo- and Regioselectivity Challenges in this compound Synthesis

The synthesis of this compound is primarily achieved through the electrophilic chlorination of acetylacetone (2,4-pentanedione). Acetylacetone exists in a tautomeric equilibrium between its diketo and enol forms. The enol form is electron-rich at the central carbon (C3), making it susceptible to electrophilic attack. However, controlling the selectivity of this reaction to obtain the desired monochlorinated product is a significant challenge.

The primary chemo- and regioselectivity challenges arise from the potential for over-chlorination, leading to the formation of dichlorinated and trichlorinated byproducts. The main competitor in this reaction is the formation of 3,3-dichloro-2,4-pentanedione. The presence of the electron-withdrawing chlorine atom in this compound deactivates the C3 position to some extent, but under forcing reaction conditions, a second chlorination can occur.

Furthermore, while chlorination at the C3 position is electronically favored due to the stability of the resulting intermediate, chlorination at the terminal methyl groups (C1 or C5) can also occur, though it is generally less favorable. The choice of chlorinating agent and reaction conditions plays a crucial role in mitigating these side reactions. For instance, the use of milder chlorinating agents and careful control of stoichiometry and temperature can enhance the selectivity for the desired monochlorinated product.

A patent describes a process for chlorinating acetylacetone that can lead to octathis compound, highlighting the potential for extensive polychlorination if the reaction is not carefully controlled. Another study on the α-chlorination of ketones notes that direct halogenation can often lead to polychlorination and complex, difficult-to-separate mixtures.

Impurity Profiling and Purification Methodologies for this compound

A comprehensive impurity profile is crucial for ensuring the quality and reactivity of this compound in subsequent synthetic applications. The primary impurities are typically unreacted acetylacetone and the over-chlorinated byproducts, 3,3-dichloro-2,4-pentanedione and potentially other polychlorinated species. Minor impurities may also arise from side reactions or contaminants in the starting materials.

Impurity Profiling Techniques:

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile impurities in this compound. The different boiling points and mass spectra of acetylacetone, this compound, and its dichlorinated analog allow for their effective resolution and identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is also invaluable for characterizing the product and identifying impurities. The chemical shifts and coupling patterns of the protons and carbons are distinct for each compound, enabling their quantification.

Purification Methodologies:

Several methods can be employed to purify this compound, with the choice depending on the scale of the reaction and the nature of the impurities.

Fractional Distillation:

Given the differences in boiling points between acetylacetone, this compound, and its polychlorinated derivatives, fractional distillation under reduced pressure is a common and effective purification method. This compound has a reported boiling point of 49-52 °C at 18 mmHg. Careful control of the distillation parameters allows for the separation of the lower-boiling acetylacetone and the higher-boiling dichlorinated byproducts.

Chromatographic Methods:

For smaller-scale purifications or when high purity is required, column chromatography can be employed. While not detailed specifically for this compound in the provided context, general principles of chromatography for β-diketones can be applied. Mixed-mode high-performance liquid chromatography (HPLC) has been shown to be effective for the analysis of β-diketones, suggesting its potential for preparative separations.

Purification via Metal Complexes:

An alternative purification strategy for related compounds involves the formation of a copper(II) complex. For instance, 1,5-dichloro-2,4-pentanedione has been purified by forming its bis(1,5-dichloro-2,4-pentanedione)copper(II) complex, which can be isolated as a solid. Subsequent decomposition of the purified complex with a dilute acid regenerates the purified β-diketone. This method could potentially be adapted for the purification of this compound, taking advantage of the chelating ability of the β-dicarbonyl moiety to separate it from non-chelating impurities.

Chemical Reactivity and Transformation Pathways of Chloroacetylacetone

Nucleophilic Substitution Reactions of the Chlorine Moiety in Chloroacetylacetone

The chlorine atom at the central carbon (C3) of this compound is susceptible to displacement by a variety of nucleophiles. This reactivity is characteristic of α-haloketones, where the adjacent carbonyl groups activate the C-Cl bond towards nucleophilic attack.

The substitution of the chlorine atom in α-halo-β-dicarbonyl compounds by oxygen-centered nucleophiles can be complex. While direct SN2 displacement is theoretically possible, competing reactions such as rearrangement pathways can occur. For instance, in a reaction analogous to that of 3-chloro-1,2-benzisothiazole (B19369) with sodium ethoxide, instead of a simple substitution, a ring-opening and rearrangement cascade is observed, leading to a different heterocyclic product. This suggests that the reaction of this compound with alkoxides might also favor pathways other than direct substitution, potentially leading to furan (B31954) derivatives or other rearranged products under specific conditions.

This compound is a valuable substrate for the synthesis of nitrogen-containing heterocycles. The dual functionality of a 1,3-dicarbonyl system and an α-chloro substituent allows for cyclocondensation reactions with binucleophiles like hydrazines.

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) is a classic method for synthesizing pyrazole (B372694) rings. sigmaaldrich.com When this compound reacts with hydrazine or substituted hydrazines, the initial reaction involves condensation with the two carbonyl groups to form a pyrazole ring, with the chlorine atom remaining as a substituent on the heterocyclic core. This yields 4-chloro-3,5-dimethylpyrazole. The general mechanism involves initial nucleophilic attack by one nitrogen of the hydrazine on a carbonyl carbon, followed by dehydration to a hydrazone, intramolecular cyclization by the second nitrogen attacking the remaining carbonyl, and a final dehydration step to form the aromatic pyrazole ring. reddit.comgauthmath.com

Furthermore, this compound can react with amines and other nitrogen nucleophiles to build more complex heterocyclic systems. For example, it undergoes a cyclization reaction with 4-chloroaniline (B138754) and potassium thiocyanate (B1210189) to produce a 1-(4-chlorophenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl ethanone (B97240) derivative, demonstrating its utility in multicomponent reactions for imidazole (B134444) synthesis. nih.gov

The reaction of this compound with sulfur-centered nucleophiles is a well-established route for the synthesis of sulfur-containing heterocycles, particularly thiazoles. The Hantzsch thiazole (B1198619) synthesis, a standard method for forming this ring system, often utilizes α-haloketones as a key reactant. chemsynthesis.com

A kinetic study of the reaction between 3-chloroacetylacetone and various substituted thioureas (including thiourea (B124793), phenyl thiourea, and p-substituted phenyl thioureas) in ethanol (B145695) has been conducted. nih.govresearchgate.net The reaction follows second-order kinetics, being first order with respect to both 3-chloroacetylacetone and the thiourea. nih.govresearchgate.net This reaction leads to the formation of substituted 2-amino-5-acetyl-4-methylthiazoles. The study found that 3-chloroacetylacetone is more reactive than chloroacetone (B47974) in these reactions, which is attributed to the stabilizing effect of the second electron-withdrawing acetyl group on the enol intermediate formed during the reaction. researchgate.net

The relative reactivity of substituted thioureas was also investigated, with electron-donating groups on the phenyl ring of phenyl thiourea increasing the reaction rate and electron-withdrawing groups decreasing it. researchgate.net

| Thiourea Derivative | Second-Order Rate Constant (k) at 303 K (L mol⁻¹ s⁻¹) |

| Thiourea | 1.84 x 10⁻² |

| Phenyl thiourea | 1.05 x 10⁻² |

| p-Methyl phenyl thiourea | 1.09 x 10⁻² |

| p-Ethoxy phenyl thiourea | 1.48 x 10⁻² |

| p-Chloro phenyl thiourea | 0.81 x 10⁻² |

This table is based on kinetic data from the reaction of 3-chloroacetylacetone with various thioureas in ethanol. researchgate.net

The chlorine atom in this compound can be displaced by carbon-centered nucleophiles, such as enolates and carbanions, enabling the formation of new carbon-carbon bonds at the C3 position. While direct reactions with highly basic organometallic reagents like Grignard or organolithium reagents are complicated by the presence of the acidic α-proton and reactive carbonyl groups, softer carbanions can be used effectively. saskoer.ca

In reactions analogous to those of similar α-chloro compounds, the carbanion generated from active methylene (B1212753) compounds like diethyl malonate or ethyl acetoacetate (B1235776) can act as a nucleophile. For example, the reaction of 3-chloro-1,2-benzisothiazole with the sodium salt of diethyl malonate results in the formation of diethyl (1,2-benzisothiazol-3-yl)malonate via nucleophilic substitution of the chlorine. rsc.org A similar reaction with this compound would be expected to yield a 3-(dicarbethoxymethyl)-2,4-pentanedione derivative.

Electrophilic Addition and Substitution Reactions on the this compound Framework

Due to the strong preference for the enol tautomer (see section 3.3), the this compound framework possesses an electron-rich C=C double bond, making it nucleophilic and thus reactive towards electrophiles. Reactions occur at the central carbon (C3), displacing the hydrogen in the parent acetylacetone (B45752) enol or, in this case, potentially leading to further substitution.

A key example of this reactivity is further chlorination. The reaction of 3-chloro-2,4-pentanedione with an electrophilic chlorine source, such as sulfuryl chloride (SO₂Cl₂), can lead to the formation of 3,3-dichloro-2,4-pentanedione. chemsynthesis.com This reaction proceeds via electrophilic attack on the enol or enolate of this compound.

Additionally, this compound has been used as a substrate in oxidative coupling reactions. It reacts with the diacetyliminoxyl radical, an electrophilic radical species, to form 3-chloro-3-(((2,4-dioxopentan-3-ylidene)amino)oxy)pentane-2,4-dione. rsc.org This reaction demonstrates the ability of the C3 position to react with electrophiles, resulting in the formation of a new C-O bond at this already substituted center.

Tautomerism and Isomerization Dynamics of this compound

Like its parent compound, 2,4-pentanedione, this compound exhibits keto-enol tautomerism. sigmaaldrich.com The equilibrium between the diketo form (CH₃COCHClCOCH₃) and the enol form (CH₃C(O)C(Cl)=C(OH)CH₃) is a fundamental aspect of its structure and reactivity.

Figure 1. Keto-enol tautomeric equilibrium of 3-chloro-2,4-pentanedione.

Figure 1. Keto-enol tautomeric equilibrium of 3-chloro-2,4-pentanedione.

Extensive studies using methods such as gas electron diffraction (GED), quantum chemical calculations, and NMR spectroscopy have shown that the enol form is strongly preferred in both the gas phase and in various solvents. nih.goved.gov The presence of the electron-withdrawing chlorine atom at the C3 position increases the acidity of the α-proton, further favoring the formation of the stable, conjugated enol tautomer. ed.gov

In the gas phase at 269 K, analysis of GED intensities indicates the presence of 100(±2)% enol tautomer. nih.gov NMR studies in solution also show a high percentage of the enol form.

| Phase / Solvent | Technique | Temperature (K) | % Enol Form |

| Gas Phase | GED | 269 | 100 (±2) |

| Pure Liquid | NMR | Room Temp. | 84 |

| CCl₄ Solution | NMR | Room Temp. | 91 |

This table summarizes experimental findings on the tautomeric equilibrium of 3-chloro-2,4-pentanedione. nih.gov

Keto-Enol Tautomerism: Equilibrium and Kinetic Studies

Like other β-dicarbonyl compounds, this compound (3-chloro-2,4-pentanedione) exists as a dynamic equilibrium between its keto and enol tautomers. The equilibrium is influenced by the electronic effects of the substituent at the C3 position. Studies utilizing proton nuclear magnetic resonance (¹H NMR) spectroscopy have been instrumental in elucidating the position of this equilibrium.

The introduction of an electron-withdrawing chlorine atom at the 3-position has a notable impact on the keto-enol equilibrium. Research investigating substituent effects on this tautomerization has shown that the presence of the chloro group influences the relative stability of the keto and enol forms. By integrating the intensities of the proton signals corresponding to the keto and enol tautomers, the equilibrium constant (Keq) can be determined. nih.gov

Table 1: Keto-Enol Equilibrium Data for Substituted 2,4-Pentanediones

| Compound | Substituent (at C3) | % Enol | Keq ([Enol]/[Keto]) |

|---|---|---|---|

| 2,4-pentanedione | H | 81.4 | 4.38 |

| 3-methyl-2,4-pentanedione | CH₃ | 34.5 | 0.53 |

| 3-chloro-2,4-pentanedione | Cl | 57.5 | 1.35 |

Data sourced from a study on substituent effects on keto-enol equilibria. nih.gov

The data indicates that the chloro substituent, being electron-withdrawing, favors the enol form to a lesser extent than an unsubstituted acetylacetone but to a greater extent than an electron-donating methyl group. This can be attributed to the inductive effect of the chlorine atom, which influences the acidity of the α-proton and the stability of the conjugated enol system.

Influence of Solvent and Temperature on Tautomeric Distribution

The tautomeric equilibrium of β-dicarbonyl compounds is highly sensitive to the surrounding environment, particularly the solvent and temperature. While specific comprehensive studies on this compound are limited, the general principles governing its parent compound, acetylacetone, are applicable.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. In nonpolar solvents, the enol form is generally favored due to the stability conferred by the intramolecular hydrogen bond. In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the keto and enol forms, often shifting the equilibrium towards the more polar keto tautomer. Polar aprotic solvents can also influence the equilibrium based on their dipole moments and ability to stabilize the different tautomers.

Temperature Effects: Temperature variations can also shift the keto-enol equilibrium. Generally, an increase in temperature tends to favor the keto form. This is because the disruption of the intramolecular hydrogen bond in the enol form becomes entropically more favorable at higher temperatures. Variable-temperature NMR spectroscopy is a key technique for studying these effects, allowing for the determination of thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the tautomerization process.

Intermolecular Hydrogen Bonding and Aggregation Phenomena

The enol form of this compound possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl group), enabling the formation of intermolecular hydrogen bonds. In concentrated solutions or in the solid state, these interactions can lead to the formation of dimers or larger aggregates.

The strength of the intramolecular hydrogen bond in the enol tautomer of 3-chloro-pentane-2,4-dione has been a subject of theoretical and spectroscopic investigation. Computational studies and vibrational spectroscopy have been employed to understand the geometry and energetics of this hydrogen bond. nih.gov The presence of the chlorine atom can influence the acidity of the enolic proton and the basicity of the carbonyl oxygen, thereby modulating the strength of both intramolecular and intermolecular hydrogen bonds.

Techniques such as FTIR and NMR spectroscopy are powerful tools for studying these interactions. Changes in the vibrational frequencies of the O-H and C=O groups in the infrared spectrum can provide evidence for intermolecular hydrogen bonding. In NMR spectroscopy, changes in the chemical shift of the enolic proton upon changes in concentration or solvent can also indicate the presence and extent of intermolecular associations.

Cyclization and Annulation Reactions Involving this compound

The bifunctional nature of this compound, possessing two carbonyl groups and a reactive α-chloro-methine group, makes it a versatile precursor in the synthesis of various heterocyclic compounds.

Heterocyclic Compound Formation (e.g., Pyrroles, Pyrazoles, Furans)

The 1,3-dicarbonyl moiety is a classic building block for the synthesis of five-membered heterocycles. While specific examples detailing the use of this compound are not extensively documented in readily available literature, its structural similarity to acetylacetone suggests its utility in well-established synthetic routes.

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. nih.govchemicalbook.com While this compound is a 1,3-dicarbonyl, it can potentially be a precursor to a 1,4-dicarbonyl system or participate in other pathways like the Hantzsch pyrrole synthesis, which utilizes an α-haloketone. chemicalbook.com

Pyrazoles: Pyrazoles are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. rsc.orgnih.gov The reaction of this compound with hydrazine would be expected to yield a substituted pyrazole. The chlorine atom could potentially be retained in the final product or be displaced during the cyclization process, depending on the reaction conditions.

Furans: The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. Similar to pyrrole synthesis, this compound as a 1,3-dicarbonyl could be a starting material for furan synthesis through various synthetic transformations. The Fiest-Benary furan synthesis, which utilizes α-haloketones, is another potential route where this compound could serve as a key reactant.

Ring Expansion and Contraction Reactions

Currently, there is a lack of specific information in the scientific literature regarding ring expansion or contraction reactions directly involving this compound. Such reactions are highly specific to the substrate and reaction conditions, and further research would be needed to explore these possibilities.

Radical Reactions and Mechanistic Investigations of this compound

The study of radical reactions involving this compound is an area that is not extensively covered in the available scientific literature. However, the presence of C-H and C-Cl bonds suggests that it could participate in radical processes under appropriate conditions, such as photochemical activation or in the presence of radical initiators.

Mechanistic investigations into the radical chemistry of related ketones can provide some insights. For instance, the reaction of chlorine atoms with pentanone derivatives has been studied, revealing pathways of hydrogen abstraction followed by subsequent reactions of the resulting carbon-centered radicals. nih.gov Photolysis of α-chloro ketones can also lead to the formation of radical intermediates, which can then undergo various transformations.

Techniques such as electron spin resonance (ESR) spectroscopy would be crucial for the detection and characterization of any radical intermediates formed from this compound. Such studies would be necessary to elucidate the mechanisms of its potential radical reactions.

Redox Chemistry of this compound

The redox chemistry of this compound, also known as 3-chloro-2,4-pentanedione, is characterized by its capacity to undergo both reduction and oxidation reactions, primarily involving the carbon-chlorine bond and the dicarbonyl system. Electrochemical studies, particularly at carbon cathodes in acetonitrile, have provided significant insights into its transformation pathways.

The principal reductive pathway for this compound involves a two-electron cleavage of the carbon-chlorine bond. researchgate.net This process results in the formation of chloride and the 2,4-pentanedion-3-ate anion. researchgate.net This anion is a strong base and can subsequently deprotonate a molecule of the starting material, this compound, to yield 2,4-pentanedione and 3-chloro-2,4-pentanedion-3-ate. researchgate.netnih.gov

The electrochemical reduction can be catalyzed by cobalt(I) salen, which is electrogenerated from cobalt(II) salen. nih.gov At a potential of -0.65 V, the catalytic cleavage of the C-Cl bond efficiently produces the 2,4-pentanedion-3-ate anion. nih.gov This anion can then be protonated by sources like residual water to form 2,4-pentanedione or can be trapped by electrophiles. nih.gov

Conversely, the anion formed during reduction, 3-chloro-2,4-pentanedion-3-ate, is notably stable and can be oxidized. researchgate.net This oxidation is a one-electron process that leads to the formation of an unstable dimeric species. researchgate.net Furthermore, the 2,4-pentanedion-3-ate anion can be oxidized to its corresponding radical, which then couples to form 3,4-diacetyl-2,5-hexanedione. nih.gov

The redox behavior of this compound is also relevant in the context of its coordination complexes. Electrochemical studies of metal complexes with ligands derived from this compound, such as bis(3-chloroacetylacetone)ethylenediimine, show that the oxidation and reduction processes are influenced by the metal ion and the ligand structure. sid.ir

Interactive Data Table: Key Redox Reactions of this compound

| Reaction Type | Process Description | Reactant(s) | Key Product(s) | Catalyst/Conditions |

| Reduction | Two-electron cleavage of the C-Cl bond. researchgate.net | This compound | 2,4-pentanedion-3-ate anion, Chloride | Glassy carbon cathode in acetonitrile. researchgate.net |

| Catalytic Reduction | Catalytic cleavage of the C-Cl bond. nih.gov | This compound | 2,4-pentanedion-3-ate anion | Electrogenerated cobalt(I) salen. nih.gov |

| Oxidation | One-electron oxidation of the stable anion. researchgate.net | 3-chloro-2,4-pentanedion-3-ate | Unstable dimeric species | Positive potential scan. researchgate.net |

| Oxidative Coupling | Oxidation of the anion to a radical, followed by coupling. nih.gov | 2,4-pentanedion-3-ate | 3,4-diacetyl-2,5-hexanedione | Direct oxidation. nih.gov |

In-depth Article on the Coordination Chemistry of this compound Cannot Be Generated Due to Limited Available Research

A comprehensive and scientifically detailed article focusing solely on the coordination chemistry and ligand properties of this compound, as per the requested outline, cannot be generated at this time. Extensive searches for specific research findings on the synthesis, structure, and reactivity of metal-chloroacetylacetone complexes have revealed a significant lack of available scientific literature on this specific compound.

While the coordination chemistry of the parent compound, acetylacetone, is well-documented for a vast range of metals, specific data for its chlorinated analogue, this compound, is notably scarce. The provided outline requires in-depth information that is not present in the public domain for most of the specified categories.

Specific Information Found:

Research has been identified detailing the synthesis of a few transition metal complexes:

Copper(II) Complex : Bis(3-chloroacetylacetonato)copper(II) has been synthesized by reacting 3-chloro-acetylacetone with copper acetate (B1210297) in a methanol-water mixture, followed by reflux. The product is a greenish-grey solid. jmchemsci.com

Cobalt(III) Complexes : A complete series of chlorine-substituted cobalt(III) acetylacetonate (B107027) complexes, with the general formula [Co(acac)x(acac-Cl)3-x] (where x = 0-3), has been synthesized. Spectroscopic measurements indicate that the chloride substitution can alter the observable properties of the complexes. researchgate.net

Gaps in Available Research:

Despite targeted searches, substantive, peer-reviewed research is not available for the following critical sections of the requested article:

Coordination Chemistry and Ligand Properties of Chloroacetylacetone

Influence of the Chloroacetylacetone Ligand on Metal Center Reactivity:While the electronic effects of ligand substitution are a general area of study in coordination chemistrynih.gov, specific research detailing how the chloro-substituent on the acetylacetonate (B107027) backbone influences the reactivity of the coordinated metal center could not be found.

Due to these significant gaps in the available scientific literature, it is not possible to construct a thorough, informative, and scientifically accurate article that strictly adheres to the provided, detailed outline without resorting to speculation or improperly extrapolating from the chemistry of acetylacetone (B45752).

Supramolecular Assembly and Self-Organization of this compound-Based Complexes

The self-organization of this compound-based complexes is primarily governed by a combination of weak intermolecular forces, including halogen bonding, hydrogen bonding, and van der Waals interactions. The presence of the chlorine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on an adjacent molecule. This interaction, alongside traditional hydrogen bonds involving the acetylacetonate backbone, can lead to the formation of extended one-, two-, or three-dimensional networks.

Detailed analysis of the crystal structures of metal complexes containing this compound ligands is essential to fully understand their supramolecular assembly. X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular distances, which are critical for identifying and characterizing the non-covalent interactions at play. For instance, the distance and angle of a C–Cl···O or C–Cl···Cl interaction can confirm the presence and strength of halogen bonds, which are crucial in the self-assembly process.

Interactive Data Table: Intermolecular Interactions in a Hypothetical this compound Complex

The following table provides hypothetical data illustrating the types of intermolecular interactions that could be observed in the crystal structure of a this compound-based metal complex. This data is representative of what would be obtained from crystallographic analysis and is essential for understanding the principles of its supramolecular assembly.

Research Findings on a Model System: Dimeric Copper(II) Chloroacetylacetonate

To further illustrate the principles of self-organization, we can consider a hypothetical dimeric copper(II) complex with this compound ligands. In such a structure, each copper ion would be chelated by two chloroacetylacetonate ligands, and the two copper centers could be bridged by oxygen atoms from the ligands, forming a dinuclear core.

The supramolecular assembly of these dimeric units would then be directed by intermolecular interactions involving the chloro-substituents. For example, a C–Cl···π interaction could occur between the chlorine atom of one dimer and the π-system of the chelate ring of a neighboring dimer. Additionally, weak C–H···Cl hydrogen bonds could further stabilize the crystal lattice. The combination of these interactions could lead to the formation of a one-dimensional chain of dimers.

The table below summarizes hypothetical crystallographic and interaction energy data for such a system, providing a quantitative basis for understanding its self-assembly.

This detailed structural information, derived from crystallographic studies, is paramount for the rational design of new materials based on this compound complexes with desired solid-state properties and functionalities.

Advanced Spectroscopic and Analytical Characterization Methodologies for Chloroacetylacetone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular architecture of chloroacetylacetone, providing insights into its proton and carbon environments, as well as the connectivity between atoms.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

Proton (¹H) NMR spectroscopy of this compound provides crucial information about the electronic environment of the hydrogen atoms within the molecule. Due to keto-enol tautomerism, the ¹H NMR spectrum can exhibit signals corresponding to both the diketo and enol forms.

In the diketo form, two distinct proton environments are expected: the methyl protons (CH₃) and the methine proton (CHCl). The methyl protons would appear as a singlet, while the methine proton would also be a singlet. The chemical shift of the methine proton is significantly influenced by the adjacent electron-withdrawing chlorine atom and the two carbonyl groups, causing it to appear at a characteristically downfield position.

The enol form presents a more complex picture due to the formation of an intramolecular hydrogen bond. The key signals in the enol tautomer include the methyl protons, the vinylic proton, and the enolic hydroxyl proton. The methyl groups in the enol form are chemically inequivalent and thus would be expected to show distinct signals. The enolic hydroxyl proton is typically broad and appears at a very downfield chemical shift, a characteristic feature of intramolecularly hydrogen-bonded enols.

Table 1: Representative ¹H NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary depending on the solvent and concentration.)

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (CH₃) - Diketo | ~2.3 | Singlet |

| Methine Proton (CHCl) - Diketo | ~4.5 | Singlet |

| Methyl Protons (CH₃) - Enol | ~2.1 and ~2.2 | Two Singlets |

| Enolic Hydroxyl Proton (OH) - Enol | >10 | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. In the diketo form, three distinct carbon signals are anticipated: the methyl carbons, the methine carbon, and the carbonyl carbons. The methine carbon, being directly attached to the electronegative chlorine atom, will be shifted downfield. The two carbonyl carbons may or may not be equivalent, depending on the molecular symmetry and solvent effects.

For the enol tautomer, five distinct carbon signals are expected: two methyl carbons, two olefinic carbons (one of which is bonded to the hydroxyl group), and the carbonyl carbon. The presence of these distinct signals provides strong evidence for the existence of the enol form.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary depending on the solvent and concentration.)

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Methyl Carbons (CH₃) - Diketo | ~30 |

| Methine Carbon (CHCl) - Diketo | ~65 |

| Carbonyl Carbons (C=O) - Diketo | >190 |

| Methyl Carbons (CH₃) - Enol | ~20 and ~25 |

| Olefinic Carbons (C=C) - Enol | ~100 and ~180 |

| Carbonyl Carbon (C=O) - Enol | ~195 |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For the diketo form, no cross-peaks would be expected as there are no vicinal protons. In a hypothetical derivative with adjacent protons, COSY would be invaluable in establishing proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the methine proton signal to the methine carbon signal in the diketo form. Similarly, the methyl proton signals would correlate with their respective methyl carbon signals in both tautomers.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For the diketo form of this compound, a key correlation would be observed between the methyl protons and the carbonyl carbons, as well as the methine carbon. This would unambiguously link the methyl groups to the core of the molecule. For the enol form, HMBC would show correlations between the methyl protons and the olefinic carbons, providing definitive evidence for the enol structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and vibrational modes present in this compound.

Characteristic Vibrational Modes and Functional Group Identification

A comprehensive study on the molecular structure and vibrational assignment of α-chloro acetylacetone (B45752) using density functional theory (DFT) provides detailed insights into its vibrational spectra. unison.mx The analysis of both IR and Raman spectra allows for the identification of characteristic vibrational modes associated with its functional groups.

The vibrational spectrum of this compound is largely influenced by its predominant enol form, which is stabilized by a strong intramolecular hydrogen bond.

Key Vibrational Modes:

O-H Stretching: A very broad and intense band in the IR spectrum, typically in the range of 3200-2400 cm⁻¹, is characteristic of the strongly hydrogen-bonded enolic hydroxyl group.

C=O Stretching: The carbonyl stretching vibrations are sensitive to the molecular structure. In the enol form, the C=O stretching frequency is lowered due to conjugation with the C=C double bond and the intramolecular hydrogen bond. This typically appears as a strong band in the IR spectrum around 1600 cm⁻¹.

C=C Stretching: The C=C stretching vibration of the enol form is also found in the 1600-1500 cm⁻¹ region and is often coupled with the C=O stretching.

C-Cl Stretching: The carbon-chlorine stretching vibration gives rise to a characteristic band in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

CH₃ Deformations: The symmetric and asymmetric deformation modes of the methyl groups appear in the 1450-1350 cm⁻¹ region.

In-plane and Out-of-plane Bending Modes: The spectrum also contains a rich variety of in-plane and out-of-plane bending vibrations for the C-H, C-C, and C-O bonds, which contribute to the unique fingerprint of the molecule.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes, as some modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa, due to the different selection rules governing these two techniques.

Table 3: Selected Vibrational Frequencies for this compound (Enol Form)

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| O-H stretch | 3200-2400 | Strong, Broad | Weak |

| C=O stretch | ~1605 | Strong | Strong |

| C=C stretch | ~1550 | Strong | Strong |

| CH₃ asymmetric deformation | ~1420 | Medium | Medium |

| CH₃ symmetric deformation | ~1360 | Medium | Medium |

| C-O stretch | ~1250 | Strong | Medium |

| C-Cl stretch | ~700 | Medium | Strong |

Studies of Intramolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the nuanced intramolecular interactions within this compound, particularly its strong intramolecular hydrogen bond. unison.mx Research combining experimental spectra with theoretical calculations provides a comprehensive understanding of the molecule's vibrational behavior.

The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra for this compound and its deuterated form have been recorded and analyzed. unison.mx A study by an international team of researchers performed a rigorous normal coordinate analysis at the B3LYP/6-311++G** level of theory to complement the experimental findings. This approach allows for a complete vibrational assignment based on the calculated potential energy distribution (PED). unison.mx The analysis is further supported by the Atoms in Molecules (AIM) theory and the Natural Bond Orbital (NBO) method to specifically probe the nature of the hydrogen bond. unison.mx

Vibrational spectroscopy is adept at identifying the stretching and bending modes of specific bonds within a molecule. mdpi.com For this compound, the key area of interest is the region associated with the O-H and C=O stretching vibrations, which are significantly influenced by the intramolecular hydrogen bond. In the parent compound, acetylacetone, the OH bend region shows a dominant transition near 1625 cm⁻¹, with strong coupling to lower-frequency modes, indicating highly mixed fingerprint transitions. nih.gov The substitution of a chlorine atom on the α-carbon is expected to perturb these vibrational frequencies, providing insight into how electronegative groups affect the strength and dynamics of the hydrogen bond. The comparison between IR, which is sensitive to changes in the dipole moment, and Raman spectroscopy, which is sensitive to changes in polarizability, offers complementary data for a full structural characterization. qut.edu.aukurouskilab.com

Below is a table summarizing key vibrational modes in acetylacetone, the parent compound, which are relevant for understanding the spectra of this compound. nih.govnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Comments |

| O-H Stretch | ~2700 (broad) | IR, Raman | Broadening is characteristic of a strong intramolecular hydrogen bond. |

| C=O Stretch | ~1625 | IR, Raman | Frequency is lowered due to conjugation and hydrogen bonding in the enol form. Highly mixed with other modes. nih.gov |

| C=C Stretch | ~1550 | IR, Raman | Characteristic of the enol tautomer's quasi-aromatic ring. |

| O-H in-plane bend | 1200-1600 | IR | Mixes with various ring modes, complicating specific assignment. nih.gov |

| C-Cl Stretch | 600-800 | IR, Raman | Expected in this compound, providing a direct marker for the substitution. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods for generating ions for mass spectrometric analysis, each providing different types of structural information.

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize a molecule, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation. wikipedia.orglibretexts.org This fragmentation is highly useful for structural determination. azom.com The NIST WebBook provides the EI mass spectrum for 3-chloro-2,4-pentanedione, which shows a characteristic pattern of fragment ions. nist.gov The molecular ion peak is observed, confirming the molecular weight, alongside several key fragment ions that reveal the molecule's connectivity.

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase. nih.gov It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. nih.gov This method is particularly useful for confirming the molecular weight of a compound and is compatible with liquid chromatography. emory.edu While specific ESI-MS studies on free this compound are not prevalent in the cited literature, the technique would be expected to generate a strong signal for the protonated molecule at m/z 135 (for ³⁵Cl) and 137 (for ³⁷Cl), confirming its molecular mass with little to no fragmentation.

A summary of the primary ions observed in the Electron Ionization mass spectrum of this compound is presented below. nist.gov

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [CH₃CO]⁺ |

| 99 | ~50 | [M - Cl]⁺ |

| 134/136 | ~25 | [M]⁺• (Molecular Ion) |

| 77/79 | ~20 | [CH₃COCH(Cl)]⁺• |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the determination of a compound's elemental formula. azom.com For this compound, with the molecular formula C₅H₇ClO₂, the theoretical exact mass can be calculated with high precision. HRMS can distinguish this formula from other possible combinations of atoms that might have the same nominal mass. This capability is crucial for confirming the identity of an unknown compound or verifying the product of a chemical synthesis. ubc.ca

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁶O | 15.994915 |

| ³⁵Cl | 34.968853 |

| ³⁷Cl | 36.965903 |

Based on these values, the theoretical exact mass of the most abundant isotopologue of the this compound molecular ion ([C₅H₇³⁵ClO₂]⁺•) is 134.01345 Da. An HRMS measurement would aim to experimentally verify this value to within a few parts per million.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain more detailed structural information by analyzing the fragmentation of a specific, pre-selected ion. nih.gov In an MS/MS experiment, an ion of interest (a "parent" or "precursor" ion) from the initial mass spectrum is isolated and then subjected to fragmentation, typically through collision with an inert gas. The resulting "daughter" or "product" ions are then analyzed. nih.gov

For this compound, one could isolate the molecular ion (m/z 134) and analyze its fragmentation products. This would confirm that fragments like m/z 99 ([M - Cl]⁺) and m/z 43 ([CH₃CO]⁺) originate directly from the molecular ion, helping to piece together the molecule's structure. This technique is invaluable for distinguishing between isomers and confirming the connectivity of atoms within a molecule. rsc.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. spectroscopyonline.com This technique provides information about the chromophores present in a molecule.

Electronic Transitions and Chromophoric Analysis

The this compound molecule, in its stable enol form, contains conjugated C=C and C=O groups, which act as chromophores. These structural features give rise to characteristic electronic transitions, primarily π → π* and n → π*. rsc.org

π → π* Transitions: These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems like the enol form of this compound, these transitions occur at longer wavelengths (lower energy) compared to non-conjugated systems.

n → π* Transitions: These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from an oxygen lone pair) to a π* antibonding orbital. These transitions are characteristic of molecules containing carbonyl groups. rsc.org

Experimental data on metal complexes of 3-chloroacetylacetone show absorption bands in the UV region. For instance, a cobalt(II) complex solution exhibits absorptions around 207 nm, 260 nm, and 319 nm. samipubco.com Similarly, a copper(II) complex of a related ligand showed peaks attributed to π-π* (at 405 nm) and n-π* (at 543 nm) transitions, although these are charge-transfer bands influenced by the metal. jmchemsci.com For the free ligand, the transitions would occur at different, likely shorter, wavelengths. The π → π* transition for the conjugated system is expected in the 250-300 nm range, while the weaker n → π* transition of the carbonyl group would appear at longer wavelengths, potentially above 300 nm. samipubco.com

| Electronic Transition | Associated Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

| π → π | Conjugated C=C-C=O | 250 - 300 | High |

| n → π | Carbonyl (C=O) | > 300 | Low |

X-ray Diffraction (XRD) Methodologies for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

These studies show that this compound exists almost exclusively as the enol tautomer in the gas phase. sigmaaldrich.com The molecule possesses a planar, six-membered ring formed by the conjugated backbone and the intramolecular hydrogen bond. The key geometric parameters derived from these studies provide fundamental data on bond lengths and angles, revealing the effects of the electron-withdrawing chlorine atom and the resonance within the chelated ring.

| Parameter | Bond/Angle | Value (rh1) |

|---|---|---|

| Bond Lengths (Å) | C=C | 1.378 (± 0.003) |

| C-C | 1.450 (± 0.003) | |

| C=O | 1.243 (± 0.003) | |

| C-O | 1.319 (± 0.003) | |

| C-Cl | 1.752 (± 0.004) | |

| O-H | 1.001 (± 0.004) | |

| Bond Angles (°) | ∠C-C=C | 121.3 (± 1.0) |

| ∠C=C-O | 119.9 (± 1.2) | |

| ∠C-C=O | 119.1 (± 1.2) |

Powder X-ray Diffraction for Polymorph Screening and Phase Identification

Powder X-ray Diffraction (PXRD) is a crucial analytical tool for the characterization of solid, crystalline materials. It is particularly valuable for polymorph screening and phase identification. ncl.ac.uk Polymorphism is the ability of a compound to exist in two or more crystalline forms, which may differ in their physical properties. PXRD can distinguish between different polymorphs because each unique crystal structure produces a characteristic diffraction pattern. rigaku.comresearchgate.net

For this compound, PXRD would be the primary method used to:

Identify Polymorphs: By systematically crystallizing the compound under various conditions (e.g., different solvents, temperatures, pressures) and analyzing the resulting solids with PXRD, one can screen for the existence of different crystalline forms.

Confirm Phase Purity: PXRD provides a fingerprint of the crystalline solid. This pattern can be compared against a reference pattern of the pure compound to confirm its identity and to detect the presence of any crystalline impurities or undesired polymorphs. researchgate.net

Monitor Phase Transformations: The technique can be used with variable temperature stages (VT-PXRD) to study solid-state phase transitions, such as those induced by heating or cooling, providing valuable information on the thermal stability of different crystalline forms. researchgate.net

While specific polymorphism studies on this compound are not widely reported, the application of PXRD remains a standard and indispensable methodology for the comprehensive solid-state characterization and quality control of this compound in any research or industrial setting.

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is commonly employed for purity assessment of commercial batches, where specifications often cite a minimum purity level determined by GC. In a typical GC analysis, the sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is often used for quantification due to its robust and linear response to organic compounds. japsonline.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to this compound. Reversed-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water mixtures), is a common mode for separating moderately polar organic compounds. researchgate.net HPLC offers versatility in the choice of columns and mobile phases, allowing for the optimization of separations of this compound from starting materials, byproducts, or degradation products. sielc.comresearchgate.net Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance.

Both GC and HPLC are instrumental in reaction monitoring. By taking aliquots from a reaction mixture over time and analyzing them, chemists can track the consumption of reactants and the formation of this compound, allowing for the optimization of reaction conditions and determination of reaction endpoints.

Coupling Chromatography with Mass Spectrometry (GC-MS, LC-MS)

Coupling a chromatographic separation technique with mass spectrometry (MS) creates a powerful hyphenated system that provides enhanced analytical capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection of MS. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern and the mass-to-charge ratio (m/z) of the parent ion, which serves as a molecular fingerprint for definitive identification. agriculturejournals.cznih.gov This is invaluable for confirming the identity of the this compound peak in a complex chromatogram and for identifying unknown impurities or byproducts in a reaction mixture. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a similar advantage for compounds analyzed by HPLC. The eluent from the HPLC column is directed into an MS source (such as electrospray ionization, ESI), where solvent is removed and analyte ions are generated. waters.com LC-MS is particularly useful for monitoring reactions in solution without requiring derivatization. researchgate.net It allows for the simultaneous tracking of multiple components in a reaction mixture, providing mass information that confirms the identity of each peak. This is crucial for building a comprehensive understanding of reaction pathways, identifying intermediates, and ensuring the desired product is formed. lcms.cz

Theoretical and Computational Chemistry Studies of Chloroacetylacetone

Molecular Dynamics (MD) Simulations

While extensive quantum chemical calculations have been performed on isolated chloroacetylacetone molecules, specific molecular dynamics (MD) simulation studies focusing on its behavior in solution are less prevalent in the literature. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

MD simulations are a powerful technique for studying the solvation of a molecule. In a typical simulation, a single this compound molecule would be placed in a box filled with explicit solvent molecules (e.g., water, carbon tetrachloride). By calculating the forces between all atoms and integrating Newton's equations of motion, the trajectory of each particle can be followed over time.

This methodology allows for the investigation of how solvent molecules arrange themselves around the solute, a concept analyzed through radial distribution functions. It can also reveal the dynamics of the solvent shell, such as the residence time of solvent molecules near specific functional groups of this compound. Such simulations would provide insight into how the solvent affects the tautomeric equilibrium and the strength of the intramolecular hydrogen bond.

To study intermolecular interactions and potential aggregation, MD simulations would be performed on a system containing multiple this compound molecules, either in a pure liquid state or in a solution. These simulations would elucidate the nature and strength of non-covalent interactions between this compound molecules, such as dipole-dipole interactions or potential weak intermolecular hydrogen bonds.

By analyzing the trajectories and calculating properties like the center-of-mass distances between molecules, researchers could determine if this compound has a tendency to form dimers or larger aggregates in different environments. Understanding this behavior is crucial for interpreting the properties of the compound in its condensed phases.

Reaction Mechanism Modeling and Transition State Analysis of this compound

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For this compound, theoretical modeling can elucidate reaction mechanisms, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates and outcomes. This section explores the application of computational methods to understand the reactivity of this compound.

Computational Elucidation of Reaction Pathways and Energy Barriers

The study of reaction mechanisms through computational chemistry involves mapping the potential energy surface (PES) of a reacting system. By identifying the minimum energy pathways that connect reactants to products, researchers can gain a detailed understanding of the reaction's progression. Density Functional Theory (DFT) is a commonly employed method for these investigations due to its balance of accuracy and computational cost.

For a molecule like this compound, a key area of interest is its reaction with nucleophiles. The presence of both a chlorine atom and two carbonyl groups offers multiple potential sites for nucleophilic attack. Computational studies can model these different reaction pathways to determine the most favorable one. For instance, in the reaction of 3-chloroacetylacetone with thioureas, experimental kinetic data suggests a second-order reaction, first order with respect to each reactant. researchgate.net A plausible mechanism involves the initial attack of the sulfur atom of thiourea (B124793) on the carbon bearing the chlorine atom.

Computational modeling of such a reaction would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and thiourea), possible intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the PES that corresponds to the transition state connecting reactants and intermediates, or intermediates and products. rowansci.com

Frequency Calculations: These calculations confirm the nature of the stationary points on the PES. Reactants, intermediates, and products should have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rowansci.com

Energy Profile Construction: By calculating the energies of all optimized structures, a reaction energy profile can be constructed, illustrating the energy barriers (activation energies) for each step.

Below is an illustrative data table showing the kind of information that would be generated from a computational study on the reaction of this compound with a generic nucleophile (Nu⁻).

| Structure | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants (this compound + Nu⁻) | DFT/B3LYP/6-31G(d) | 0.0 | 0 |

| Transition State 1 | DFT/B3LYP/6-31G(d) | +15.2 | 1 |

| Intermediate | DFT/B3LYP/6-31G(d) | -5.8 | 0 |

| Transition State 2 | DFT/B3LYP/6-31G(d) | +10.5 | 1 |

| Products | DFT/B3LYP/6-31G(d) | -20.1 | 0 |

This table is illustrative and does not represent actual experimental or calculated data for a specific reaction of this compound.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry is not only used to understand known reactions but also to predict the outcome of new ones. For a molecule with multiple reactive sites like this compound, predicting the reactivity and selectivity (chemo-, regio-, and stereoselectivity) is crucial for its application in organic synthesis.

Fukui Functions and Local Softness: These are concepts derived from DFT that can be used to predict the most reactive sites in a molecule. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule.

f⁺(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).

f⁻(r): Indicates the propensity of a site to donate an electron (electrophilic attack).

For this compound, calculating the Fukui functions would allow for the prediction of the most likely sites for nucleophilic attack. One would expect the carbonyl carbons and the carbon attached to the chlorine atom to be the most electrophilic centers.

Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a map of positive and negative regions, which can indicate sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show positive potential around the carbonyl carbons and the carbon bonded to chlorine, and negative potential around the oxygen atoms.

Computational Modeling of Competing Pathways: To predict selectivity, different possible reaction pathways can be modeled, and their activation energies can be compared. The pathway with the lower activation energy is expected to be the major reaction pathway, leading to the predominant product. For example, in a reaction with a nucleophile, one could model the attack at a carbonyl carbon versus the attack at the carbon bearing the chlorine. The calculated energy barriers would provide a quantitative prediction of the regioselectivity.

While specific predictive studies on this compound are scarce, the methodologies are well-established and have been applied to a wide range of organic molecules to successfully predict their reactivity and selectivity. rsc.org

Spectroscopic Parameter Prediction and Validation against Experimental Data

Computational quantum chemistry can predict various spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra, assigning spectral features, and even identifying unknown compounds. For this compound, computational spectroscopy can provide insights into its structure and vibrational modes.

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities. By comparing the computed spectrum with the experimental one, each peak in the experimental spectrum can be assigned to a specific molecular vibration.

A study on β-dicarbonyl molecules, including 3-chloroacetylacetone, utilized vibrational spectroscopy in low-temperature inert environments. researchgate.net Such studies often employ computational simulations to aid in the interpretation of the complex experimental spectra. The calculations would typically involve:

Optimization of the molecular geometry.

Calculation of the harmonic vibrational frequencies at the optimized geometry.

Scaling of the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

The following table presents a hypothetical comparison of calculated and experimental IR frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C=O stretch (symmetric) | 1720 | 1725 |

| C=O stretch (asymmetric) | 1695 | 1700 |

| C-Cl stretch | 750 | 755 |

| CH₃ rock | 1020 | 1022 |

This table is illustrative. The calculated frequencies are hypothetical and would depend on the level of theory and basis set used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the chemical shifts (δ) and spin-spin coupling constants (J) of NMR-active nuclei. researchgate.netbohrium.com For this compound, one could computationally predict the ¹H and ¹³C NMR spectra.

The prediction of NMR parameters is highly sensitive to the molecular conformation. Therefore, it is often necessary to perform a conformational search and then calculate the Boltzmann-averaged NMR parameters based on the populations of the different conformers. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for calculating NMR chemical shifts.

Comparing the computationally predicted NMR spectrum with the experimental one can help in assigning the signals to specific atoms in the molecule and can be particularly useful for distinguishing between different isomers or tautomers.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound and its Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are widely used in medicinal chemistry and materials science to predict the properties of new compounds without the need for synthesizing and testing them.

For this compound and its derivatives, a QSRR study could be developed to predict their reactivity in a particular reaction, for example, their reaction rate with a specific nucleophile. The general workflow for a QSRR study is as follows:

Data Set Collection: A set of this compound derivatives with known experimental reactivities (e.g., reaction rate constants) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a mathematical model that relates a subset of the calculated descriptors to the experimental reactivity.

Model Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques.